4,5-Phenanthrenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Phenanthrenediol is an organic compound with the molecular formula C14H10O2. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two hydroxyl groups attached to the phenanthrene backbone at the 4th and 5th positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Phenanthrenediol can be synthesized through various methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4,5-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydroxyphenanthrene derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
4,5-Phenanthrenediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Phenanthrenediol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it can interact with enzymes and proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Phenanthrene: The parent compound without hydroxyl groups.
1,2-Phenanthrenediol: A dihydroxy derivative with hydroxyl groups at the 1st and 2nd positions.
3,4-Phenanthrenediol: A dihydroxy derivative with hydroxyl groups at the 3rd and 4th positions.
Uniqueness: 4,5-Phenanthrenediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10127-55-6 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-4,5-diol |
InChI |
InChI=1S/C14H10O2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h1-8,15-16H |
InChI Key |
TWTDMNQJLRKNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.